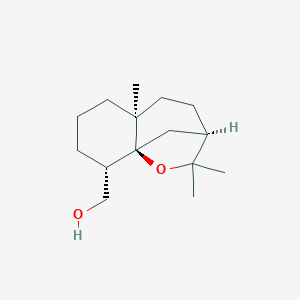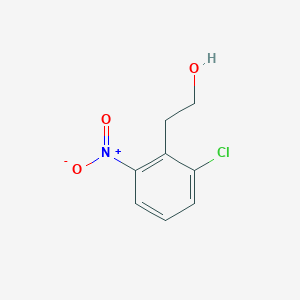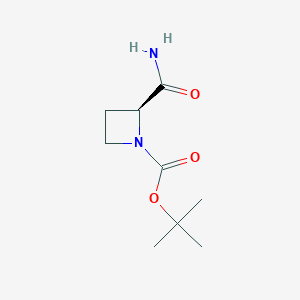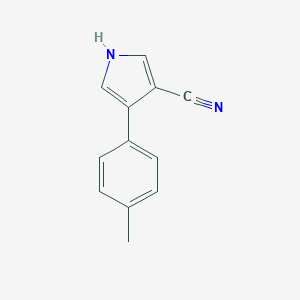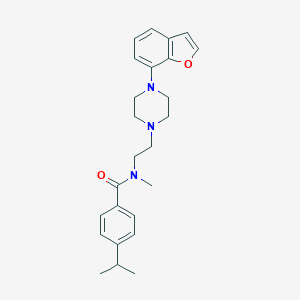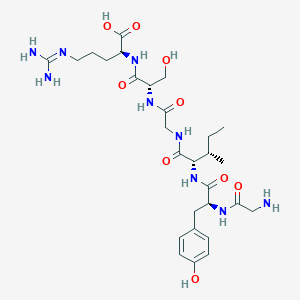
Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine
描述
Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine is a synthetic peptide that corresponds to a postulated tumor cell-binding sequence in laminin. This compound has been studied for its potential in mediating cell attachment, migration, and receptor-binding properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency .
化学反应分析
Types of Reactions
Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the tyrosine residue, affecting the peptide’s properties.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine .
科学研究应用
Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.
Medicine: Explored for its potential in cancer research, particularly in targeting tumor cells.
Industry: Utilized in the development of biomaterials and drug delivery systems.
作用机制
The mechanism by which glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine exerts its effects involves binding to specific receptors on the cell surface. This interaction mediates cell attachment and migration, influencing various cellular processes. The peptide’s sequence corresponds to a tumor cell-binding site in laminin, which plays a crucial role in cell adhesion and signaling .
相似化合物的比较
Similar Compounds
Glycyl-seryl-prolyl-tyrosyl-proline: Another peptide with cell adhesion properties.
Seryl-prolyl-tyrosyl-proline: Known for its role in protein-protein interactions.
Uniqueness
Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine is unique due to its specific sequence that mimics a tumor cell-binding site in laminin. This property makes it particularly valuable in cancer research and therapeutic applications .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45N9O9/c1-3-15(2)23(37-24(42)19(34-21(40)12-29)11-16-6-8-17(39)9-7-16)26(44)33-13-22(41)35-20(14-38)25(43)36-18(27(45)46)5-4-10-32-28(30)31/h6-9,15,18-20,23,38-39H,3-5,10-14,29H2,1-2H3,(H,33,44)(H,34,40)(H,35,41)(H,36,43)(H,37,42)(H,45,46)(H4,30,31,32)/t15-,18-,19-,20-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDSJZQPDAARRN-GJLLLRFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45N9O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149319 | |
| Record name | Gly-tyr-ile-gly-ser-arg | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110590-63-1 | |
| Record name | Gly-tyr-ile-gly-ser-arg | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gly-tyr-ile-gly-ser-arg | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


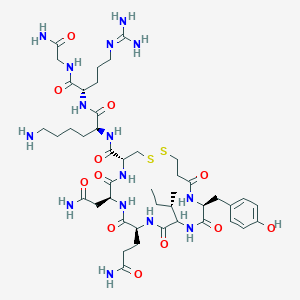
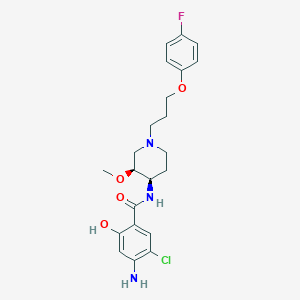
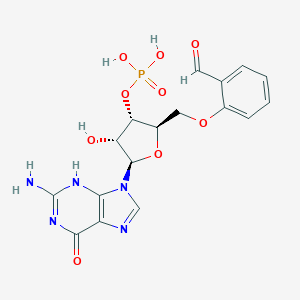
![4-Sulfocalix[6]arene Hydrate](/img/structure/B25538.png)
![N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-4-fluorobenzamide](/img/structure/B25542.png)

